molecular formula C16H16N2O2 B2787478 3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one CAS No. 298218-17-4

3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B2787478
CAS No.: 298218-17-4
M. Wt: 268.316
InChI Key: BJHDIPUIYIEOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for their diverse biological and pharmaceutical applications.

Mechanism of Action

Target of Action

Pyrano[2,3-c]pyrazole derivatives, a class to which this compound belongs, have shown the capability to potentially inhibit the activity of the humanChk1 kinase enzyme . This enzyme plays a crucial role in DNA damage response and cell cycle regulation.

Mode of Action

It’s known that pyrano[2,3-c]pyrazole derivatives can interact with their targets, such as the chk1 kinase enzyme, leading to changes in the enzyme’s activity . This interaction can potentially inhibit the enzyme’s function, affecting the cell cycle regulation and DNA damage response.

Biochemical Pathways

Given the potential inhibition of the chk1 kinase enzyme, it can be inferred that the compound may affect pathways related tocell cycle regulation and DNA damage response .

Result of Action

Pyrano[2,3-c]pyrazole derivatives have shown promisingantimicrobial , anticancer , anti-inflammatory , and antiviral properties . The inhibition of the Chk1 kinase enzyme could potentially lead to the disruption of cell cycle regulation and DNA damage response, which could explain some of these effects.

Action Environment

The synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved using green methodologies, including energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . These methods suggest a focus on sustainability and environmental consciousness in the compound’s production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors such as pyrano[2,3-c]pyrazol-6(1H)-one derivatives with 2-methylbenzyl halides under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the compound to its corresponding oxo derivatives.

  • Reduction: : Reduction of the pyrazole ring to form amines or other reduced derivatives.

  • Substitution: : Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases and conditions.

  • Industry: : Applied in the development of new materials and chemical processes.

Comparison with Similar Compounds

3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 2,5-Dimethyl-4-(4-methylbenzyl)pyridine

  • 3,4-Dimethylbenzyl alcohol

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3,4-dimethyl-5-[(2-methylphenyl)methyl]-2H-pyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-9-6-4-5-7-12(9)8-13-10(2)14-11(3)17-18-15(14)20-16(13)19/h4-7H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHDIPUIYIEOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(C3=C(NN=C3OC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.